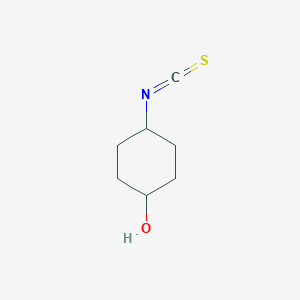![molecular formula C11H13NO4S B067425 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid CAS No. 174740-80-8](/img/structure/B67425.png)
1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidine derivatives, including those similar to 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, has been explored through various methodologies. One approach involves copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides, resulting in functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions (Xu et al., 2007). Another strategy for synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids involves regioselective allylation and subsequent modifications of alpha-tert-butyl beta-methyl N-(PhF)aspartate (Sajjadi & Lubell, 2008).
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including sulfonamido and azido substituted compounds, has been characterized through various analytical techniques. Research in this area includes the study of complexes formed between amino acids and sulfonated azo dyes, providing insights into the biomolecular recognition processes involving azetidine-based molecules (Ojala et al., 1996).
Chemical Reactions and Properties
Chemical modifications and reactions involving azetidine derivatives have been extensively studied. For instance, the synthesis of 4-(substituted methyl)-2-azetidinone-1-sulfonic acid derivatives through chemical modification of sulfazecin demonstrates the potential for enhancing antibacterial activity (Sendai et al., 1985). Additionally, the gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines reveals the versatility of azetidine derivatives in organic synthesis (Pertschi et al., 2017).
科学的研究の応用
Microbial Degradation and Environmental Impact
Sulfonamide and sulfonyl-containing compounds, like the one , are part of a broader category of chemicals with significant environmental persistence and implications. Research on polyfluoroalkyl chemicals, for example, explores their degradation in the environment and the formation of persistent and toxic byproducts (Liu & Avendaño, 2013). Such studies underscore the environmental fate and potential risks associated with the use and disposal of these chemicals, providing a context for understanding the environmental aspects of related sulfonyl compounds.
Medicinal Chemistry and Therapeutic Potential
Sulfonamides and sulfonyl derivatives have a rich history in medicinal chemistry, offering diverse therapeutic applications. Compounds in this category have been explored for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties, among others. For instance, sulfonamide-containing motifs have been highlighted for their significant pharmacological properties, with over 150 FDA-approved sulfur (SVI)-based drugs currently available (Zhao et al., 2018). This suggests a potential avenue for the exploration of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid in drug development and other therapeutic applications.
Analytical and Industrial Applications
In addition to their environmental and medicinal relevance, sulfonamide and sulfonyl-containing compounds are integral to various analytical and industrial processes. For example, the control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) highlight the importance of precise analytical methods for ensuring the safety and efficacy of pharmaceutical compounds (Elder, Teasdale, & Lipczynski, 2008). This aspect is crucial for the development and quality control of drugs that may include or relate to the compound .
Environmental and Health Monitoring
The presence and impact of sulfonyl and related compounds in the environment and on human health have been a subject of continuous monitoring. Studies on perfluoroalkyl substances (PFAS) and their derivatives, for example, provide insights into the accumulation and toxicological effects of these compounds in various biological systems and ecosystems (Houde et al., 2006). Understanding the behavior and impact of these compounds can inform the safe use and regulatory oversight of similar chemicals, including 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid.
特性
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMDMOEFYSSGY-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

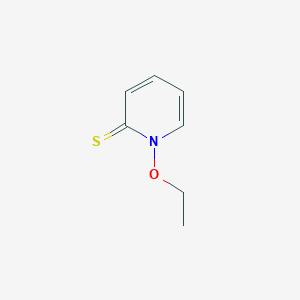



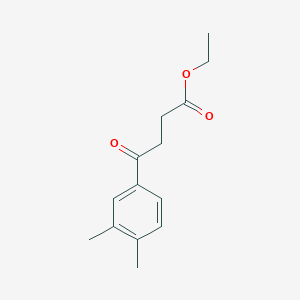
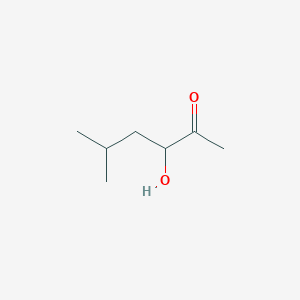



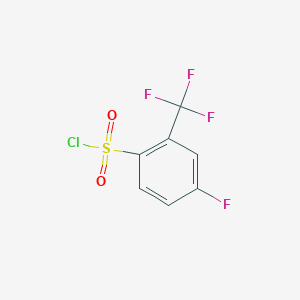
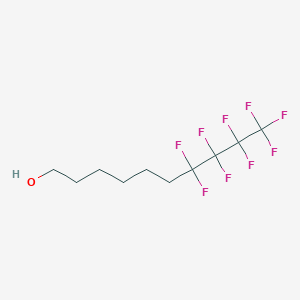
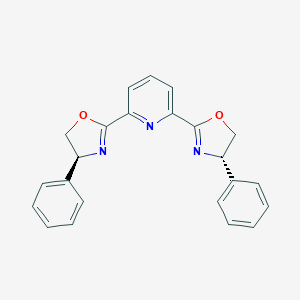
![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
